Ethyl N-cyanoacetimidate
Overview
Description
Ethyl N-cyanoacetimidate is an organic compound with the molecular formula C5H8N2O. It is known for its role as an intermediate in various chemical syntheses, particularly in the preparation of pharmaceuticals, agrochemicals, and technical products . This compound is a colorless to light yellow liquid with a molecular weight of 112.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-cyanoacetimidate can be synthesized through several methods. One common method involves the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. The reaction mixture is heated to 130-140°C, and the ethyl acetate and acetic acid are distilled off. The residue is then distilled under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-cyanoacetimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Reaction Conditions: Typically carried out at elevated temperatures (130-140°C) and may require the presence of catalysts or acidic conditions.
Major Products:
Substituted Imidates: Formed through substitution reactions.
Heterocyclic Compounds: Formed through condensation reactions.
Scientific Research Applications
Ethyl N-cyanoacetimidate has several applications in scientific research:
Peptide Synthesis: It is used to suppress racemization during peptide coupling stages.
Organic Synthesis: It serves as an intermediate in the synthesis of optically active β-hydroxyesters and other complex molecules.
Medicinal Chemistry: Derivatives of this compound have been evaluated for their antioxidant and anti-inflammatory activities.
Protein Research: Similar compounds are used as bifunctional protein reagents for cross-linking studies.
Mechanism of Action
The mechanism of action of Ethyl N-cyanoacetimidate involves its reactivity with nucleophiles. The cyano group (-CN) and the imidate group (-C=N-) are key functional groups that participate in various chemical reactions. These reactions often involve the formation of new carbon-nitrogen bonds, leading to the synthesis of more complex molecules .
Comparison with Similar Compounds
- Ethyl cyanoacetate
- Ethyl chloroacetimidate
- Ethyl bromoacetimidate
Comparison: Ethyl N-cyanoacetimidate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Compared to Ethyl cyanoacetate, it has a more reactive imidate group, making it more versatile in organic synthesis. Ethyl chloroacetimidate and Ethyl bromoacetimidate are similar in structure but differ in their halogen substituents, which can influence their reactivity and applications .
Properties
IUPAC Name |
ethyl N-cyanoethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWUINOWYHRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293261 | |
Record name | Ethyl N-cyanoacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-82-3, 1005474-85-0 | |
Record name | 1558-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-cyanoacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-cyanoethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl N-Cyanoacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl N-cyanoacetimidate in the synthesis of pyridothiazines and pyrimidothiazines?
A1: this compound acts as a 1,3-biselectrophile in this reaction scheme. [] It first undergoes acylation with aminothiazines, forming an intermediate. This intermediate then undergoes cyclization in the presence of sodium hydride, leading to the formation of either pyridothiazines or pyrimidothiazines depending on the specific starting materials and reaction conditions. [] Essentially, this compound provides the structural backbone for the formation of these bicyclic heterocyclic compounds.
Q2: Can you elaborate on the structural characteristics of this compound?
A2: this compound possesses both a nucleophilic imidate group and an electrophilic nitrile group, making it a versatile reagent in organic synthesis. While the paper does not delve into specific spectroscopic data for this compound, its reactivity as a 1,3-biselectrophile is clearly demonstrated. [] Further research may explore its specific molecular weight, spectroscopic properties, and potential for other synthetic applications.
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